5-Bromo-2-ethoxypyridine-4-carboxaldehyde
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Overview
Description
5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-ethoxypyridine-4-carboxaldehyde is 1S/C8H8BrNO2/c1-2-12-8-3-6 (5-11)7 (9)4-10-8/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure. Unfortunately, detailed structural analysis such as vibrational properties or Fourier transform infrared spectra are not available in the search results.Physical And Chemical Properties Analysis
5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .
Application in Pharmaceutical Chemistry
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . These inhibitors have broad application prospects .
- Methods of Application or Experimental Procedures : In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Application in Pharmaceutical Chemistry
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . These inhibitors have broad application prospects .
- Methods of Application or Experimental Procedures : In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
5-bromo-2-ethoxypyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWVICGNSRJEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxypyridine-4-carboxaldehyde |
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